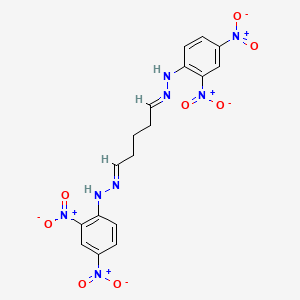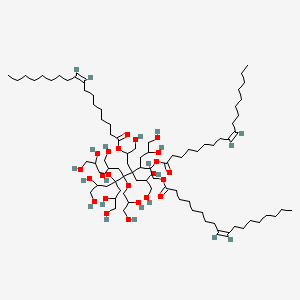
Glutaraldehyde bis(2,4-dinitrophenylhydrazone)
Descripción general
Descripción
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is an analytical standard for environmental analysis . It has the empirical formula C17H16N8O8 and a molecular weight of 460.36 .
Molecular Structure Analysis
The molecular structure of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is represented by the empirical formula C17H16N8O8 . The molecular weight is 460.36 .Physical And Chemical Properties Analysis
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) has a molecular weight of 460.36 . It is an orange-brown compound . The melting point is 196-197 °C (lit.) .Aplicaciones Científicas De Investigación
Analytical Standard for Environmental Analysis
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is used as an analytical standard in environmental analysis . It is used to detect and quantify the presence of certain substances in the environment. This application is crucial in monitoring environmental pollution and ensuring compliance with environmental regulations .
Determination of Geometrical Isomer Ratios
This compound is used in the determination of geometrical isomer ratios . This is important in the study of chemical reactions and the synthesis of new compounds, as the structure and arrangement of atoms in a molecule can significantly affect its properties and reactivity .
Reductive Amination
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is used in the process of reductive amination . This is a method used to convert a carbonyl group to an amine group, which is a key step in the synthesis of many organic compounds .
High-Performance Liquid Chromatography (HPLC)
This compound is used in High-Performance Liquid Chromatography (HPLC) for the analysis of aldehydes and ketones . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Ultra-High-Performance Liquid Chromatography (UHPLC)
The DNPH derivative of Glutaraldehyde is used in Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of aldehydes and ketones . UHPLC is a relatively new technique that provides significant improvements in resolution, speed, and sensitivity compared to HPLC .
Air Quality Monitoring
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is used in air quality monitoring. It is used to detect and quantify aldehydes and ketones, which are significant air pollutants emitted from various sources such as automotive exhaust or tobacco smoke .
Safety and Hazards
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mecanismo De Acción
Target of Action
Glutaraldehyde bis(2,4-dinitrophenylhydrazone), also known as Glutaraldehyde (DNPH Derivative), is a complex compound used in various analytical and environmental applications
Mode of Action
The compound is known to form through the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine (DNPH), resulting in a quaternary bis-derivative . This derivative forms three geometric isomers (E–E, E–Z, and Z–Z) as a result of the two C=N double bonds .
Biochemical Pathways
It’s known that the compound is used in analytical chemistry, particularly in environmental analysis .
Result of Action
The compound is used in analytical chemistry for the measurement of glutaraldehyde . The amination reaction of Glutaraldehyde–DNPhydrazones with 2-picoline borane results in the formation of N-(2,4-dinitrophenyl)-1-piperidinamine (DNPPA) . DNPPA is very stable and has excellent solubility in acetonitrile .
Action Environment
It’s used in environmental analysis, indicating its stability and efficacy in various environmental conditions .
Propiedades
IUPAC Name |
N-[(E)-[(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8+,19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUJHIMXYLFORD-GCBPPVMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) | |
CAS RN |
5085-07-4 | |
| Record name | Glutaraldehyde bis(2,4-dinitrophenyl-hydrazone) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







